Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride: A Comprehensive Guide to Properties, Synthesis, and Medicinal Chemistry Applications
Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride: A Comprehensive Guide to Properties, Synthesis, and Medicinal Chemistry Applications
Introduction & Chemical Identity
In modern drug discovery, the transition from flexible, linear molecules to conformationally restricted scaffolds is a proven strategy for enhancing target affinity and metabolic stability. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride represents a privileged bicyclic piperazine building block. By fusing a piperidine ring with a piperazinone moiety, this scaffold provides a rigidified 3D architecture that is highly sought after in the development of Central Nervous System (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic protocols for this critical chemical building block.
Physicochemical Properties & Hazard Profile
Understanding the baseline physicochemical parameters of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is essential for downstream formulation and assay development. The hydrochloride salt form is specifically utilized to maximize aqueous solubility and solid-state stability[1].
Table 1: Chemical Identity and Physicochemical Data
| Property | Value | Source Verification |
| IUPAC Name | hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one hydrochloride | [1] |
| CAS Number | 1427380-17-3 | [2] |
| Molecular Formula | C₈H₁₅ClN₂O | [1] |
| Molecular Weight | 190.67 g/mol | [1] |
| Monoisotopic Mass (Free Base) | 154.11061 Da | [3] |
| Predicted XlogP | 0.3 | [3] |
| Primary MS Adduct | [M+H]⁺ at m/z 155.11789 | [3] |
Table 2: GHS Hazard Classifications
Handling this compound requires adherence to specific safety protocols due to its pharmacological activity. The primary hazard classifications include[2]:
| Hazard Class | Category | Hazard Codes | Description |
|---|---|---|---|
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful via oral, dermal, and inhalation routes. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness (indicative of CNS penetration). |
Structural Biology & Medicinal Chemistry Rationale
The strategic incorporation of the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold into a drug candidate is driven by three core mechanistic advantages:
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Conformational Restriction (Entropic Optimization): Flexible piperazines incur a high entropic penalty upon binding to a target protein. The bicyclic fusion locks the molecule into a bioactive conformation, significantly reducing this penalty and often yielding a logarithmic increase in binding affinity.
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Metabolic Shielding: Cytochrome P450 (CYP) enzymes rapidly metabolize exposed basic amines via N-dealkylation. The steric bulk of the fused ring system, combined with the electron-withdrawing nature of the lactam carbonyl, reduces the basicity and accessibility of the nitrogen atoms, thereby extending the compound's half-life.
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Mitigation of hERG Liability: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The lactam moiety in this scaffold lowers the overall pKa of the system, systematically reducing hERG binding affinity while maintaining sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration.
Caption: Workflow for integrating the conformationally restricted bicyclic scaffold into drug discovery.
Synthetic Methodology & Experimental Protocols
To ensure high purity (≥97%)[1] and reproducibility, the synthesis of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is executed via a highly controlled, two-stage cyclization process starting from 2-(aminomethyl)piperidine.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Intermediate Formation)
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Procedure: Dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C under an inert argon atmosphere. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality & Logic: TEA acts as an acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will protonate the nucleophilic amine, halting the reaction. DCM is chosen as the solvent because its polar aprotic nature stabilizes the transition state of the SN2 substitution without participating in unwanted side reactions.
Step 2: Intramolecular Lactamization (Cyclization)
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Procedure: Concentrate the intermediate in vacuo, resuspend in anhydrous toluene, and add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat the mixture to reflux (approx. 110°C) for 12 hours using a Dean-Stark apparatus.
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Causality & Logic: The intramolecular amidation releases ethanol as a byproduct. Refluxing in toluene allows for the azeotropic removal of this ethanol. According to Le Chatelier's principle, continuously removing the byproduct drives the equilibrium entirely toward the cyclized lactam product, maximizing yield and preventing the reverse reaction.
Step 3: Hydrochloride Salt Formation
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Procedure: Isolate the free base via silica gel chromatography. Dissolve the purified free base in anhydrous diethyl ether and cool to 0°C. Introduce 4N HCl in 1,4-dioxane dropwise until precipitation ceases. Filter the resulting white solid and dry under high vacuum.
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Causality & Logic: The free base is an oil or low-melting solid prone to oxidative degradation. Conversion to the hydrochloride salt yields a stable, highly crystalline solid (MW: 190.67 g/mol )[1] that is ideal for long-term storage and direct use in biological assays.
Caption: Step-by-step synthetic pathway for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride.
Analytical Characterization & Self-Validating Workflows
To guarantee scientific integrity, the synthetic protocol incorporates a self-validating analytical loop. You must not rely solely on TLC; orthogonal analytical techniques are required to confirm structural identity.
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LC-MS Tracking (Reaction Validation): The completion of the lactamization step is self-validating via LC-MS. The linear intermediate will disappear, and the cyclized free base will emerge, confirmed by the detection of the [M+H]⁺ adduct at m/z 155.11[3].
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FTIR Spectroscopy (Functional Group Shift): Infrared spectroscopy provides immediate, non-destructive confirmation of cyclization. The uncyclized intermediate exhibits a distinct ester carbonyl stretch at ~1735 cm⁻¹. Upon successful lactamization, this peak shifts dramatically to ~1650 cm⁻¹, definitively proving the formation of the lactam ring.
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NMR Spectroscopy (Purity Assessment): ¹H-NMR (in D₂O or DMSO-d₆) will confirm the absence of the ethyl ester protons (a quartet and triplet typically found in the intermediate), while ¹³C-NMR will show the characteristic downfield shift of the lactam carbonyl carbon.
References
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NextSDS. "octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
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PubChemLite. "Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O)." Université du Luxembourg / LCSB. Available at:[Link]
